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Compound of Interest

Compound Name: N,N-Dibutyl-2-ethylhexylamine

Cat. No.: B100053 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

N,N-Dibutyl-2-ethylhexylamine. Due to the limited availability of public experimental spectral

data for this specific compound, this document presents a detailed predictive analysis based on

the known spectroscopic data of structurally analogous compounds. This guide is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for N,N-Dibutyl-2-ethylhexylamine. These predictions

are derived from a comparative analysis of related molecules, including N,N-Dimethyl-2-

ethylhexylamine, Di-(2-ethylhexyl)amine, and 2-Ethylhexylamine.

Predicted ¹H NMR Spectral Data (CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 0.85 - 0.95 Triplet 6H
Terminal CH₃ of the

two butyl groups

~ 0.85 - 0.95 Triplet 3H

Terminal CH₃ of the

ethyl group in 2-

ethylhexyl

~ 0.85 - 0.95 Triplet 3H

Terminal CH₃ of the

hexyl chain in 2-

ethylhexyl

~ 1.20 - 1.40 Multiplet 8H
CH₂ of the hexyl chain

in 2-ethylhexyl

~ 1.20 - 1.40 Multiplet 4H
γ-CH₂ of the two butyl

groups

~ 1.40 - 1.55 Multiplet 4H
β-CH₂ of the two butyl

groups

~ 1.55 - 1.70 Multiplet 1H
CH at the 2-position of

the 2-ethylhexyl group

~ 2.20 - 2.40 Multiplet 2H

CH₂ adjacent to the

nitrogen (in 2-

ethylhexyl)

~ 2.30 - 2.50 Triplet 4H
α-CH₂ of the two butyl

groups

Predicted ¹³C NMR Spectral Data (CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~ 14.0 Terminal CH₃ of the two butyl groups

~ 11.0 Terminal CH₃ of the ethyl group in 2-ethylhexyl

~ 14.1 Terminal CH₃ of the hexyl chain in 2-ethylhexyl

~ 20.5 γ-CH₂ of the two butyl groups

~ 23.0 - 32.0 CH₂ of the hexyl chain in 2-ethylhexyl

~ 29.5 β-CH₂ of the two butyl groups

~ 39.0 CH at the 2-position of the 2-ethylhexyl group

~ 54.0 α-CH₂ of the two butyl groups

~ 58.0 CH₂ adjacent to the nitrogen (in 2-ethylhexyl)

Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

~ 2950 - 2970 Strong C-H stretch (asymmetric)

~ 2850 - 2870 Strong C-H stretch (symmetric)

~ 1460 - 1470 Medium C-H bend (scissoring)

~ 1375 - 1385 Medium C-H bend (umbrella)

~ 1180 - 1200 Medium C-N stretch (tertiary amine)

Predicted Mass Spectrometry (MS) Data
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m/z Relative Intensity Assignment

241 Low [M]⁺ (Molecular Ion)

226 Medium [M - CH₃]⁺

198 High
[M - C₃H₇]⁺ (loss of propyl from

butyl)

184 High [M - C₄H₉]⁺ (loss of butyl)

142 Very High
[M - C₇H₁₅]⁺ (alpha-cleavage,

loss of hexyl)

100 High [CH₂=N(C₄H₉)₂]⁺

57 Medium [C₄H₉]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for tertiary amines like N,N-Dibutyl-2-ethylhexylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of

deuterated chloroform (CDCl₃).

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a pulse angle of 90°

and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual CHCl₃

signal at 7.26 ppm.

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse

sequence. Chemical shifts are referenced to the CDCl₃ solvent signal at 77.16 ppm.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
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Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.

Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution

of 4 cm⁻¹. A background spectrum of the clean plates is subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a

gas chromatograph (GC) for sample introduction.

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used. The oven temperature

is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250

°C) to ensure elution of the compound.

MS Conditions: The EI source is operated at 70 eV. The mass analyzer is scanned over a

mass range of m/z 40-400.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of N,N-
Dibutyl-2-ethylhexylamine.

Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of N,N-Dibutyl-2-ethylhexylamine:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100053#spectroscopic-data-nmr-ir-ms-of-n-n-dibutyl-
2-ethylhexylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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